molecular formula C13H11FO3S B1331376 4-Fluorophenyl 4-methoxyphenyl sulfone CAS No. 339-25-3

4-Fluorophenyl 4-methoxyphenyl sulfone

Cat. No. B1331376
CAS RN: 339-25-3
M. Wt: 266.29 g/mol
InChI Key: XVEAQFRUUXUAOU-UHFFFAOYSA-N
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Description

“4-Fluorophenyl 4-methoxyphenyl sulfone” is a chemical compound with the linear formula C13H11FO3S . It has a molecular weight of 266.293 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “4-Fluorophenyl 4-methoxyphenyl sulfone” consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluorophenyl 4-methoxyphenyl sulfone” are not available, vinyl sulfone-based compounds are known to undergo covalently reversible reactions with thiols .


Physical And Chemical Properties Analysis

“4-Fluorophenyl 4-methoxyphenyl sulfone” is a white to brown crystal or powder . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Proton Exchange Membranes in Fuel Cells

4-Fluorophenyl 4-methoxyphenyl sulfone has been utilized in the synthesis of poly(arylene ether sulfone)s, which are effective as proton exchange membranes (PEMs) for fuel cell applications. These polymers exhibit high proton conductivity and good mechanical strength, making them suitable for use in fuel cells. Research demonstrates their efficiency in conducting protons, with conductivities in significant ranges, indicating their potential as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008), (Wang et al., 2012), (Bae, Miyatake, & Watanabe, 2009).

2. Synthesis of Sulfonated Polymers for Various Applications

The compound has been instrumental in the synthesis of sulfonated polymers, particularly in developing materials with specific properties like high thermal stability, mechanical properties, and water uptake. These properties are critical in applications like fuel cells and other industrial processes (Li, Ding, Robertson, & Guiver, 2006), (Spjut, Qian, & Elofsson, 2010).

3. Development of Polymer Electrolyte Membranes

Research has shown that 4-Fluorophenyl 4-methoxyphenyl sulfone is valuable in creating polymer electrolyte membranes with high glass transition temperatures, mechanical integrity, and thermal stability. These membranes are crucial for high-temperature fuel cell applications, indicating the compound's significance in advancing fuel cell technology (Pefkianakis, Deimede, Daletou, Gourdoupi, & Kallitsis, 2005).

4. Nanowire Formation in Nanotechnology

Partially sulfonated poly(arylene ether sulfone)s synthesized using 4-Fluorophenyl 4-methoxyphenyl sulfone have been found to self-assemble into micelles, aiding in the growth of Cu2S nanowires on various substrates. This application is particularly important in nanotechnology, demonstrating the compound's role in the development of novel materials (Park, Park, Yim, Seo, & Kim, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAQFRUUXUAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296295
Record name 4-fluorophenyl 4-methoxyphenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 4-methoxyphenyl sulfone

CAS RN

339-25-3
Record name NSC108693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108693
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluorophenyl 4-methoxyphenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-[(4-methoxyphenyl)sulfonyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Benhalima, A Furtos, J Brisson - … Chemistry and Physics, 2013 - Wiley Online Library
… In the glass tube was placed the monomer salt 3 (0.58 g, 2 mmol), 18-crown-16 (0.53 g, 2 mmol) and the commercial 4-fluorophenyl-4′-methoxyphenyl sulfone initiator (concentration …
Number of citations: 1 onlinelibrary.wiley.com
A Benhalima - 2014 - library-archives.canada.ca
… In the glass tube was placed (0.58 g, 2 mmol) of the monomer salt 3, (0.53 g, 2mmol) of 18-crown-16, the commercial 4-fluorophenyl-4’-methoxyphenyl sulfone initiator (concentration …
Number of citations: 0 library-archives.canada.ca

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